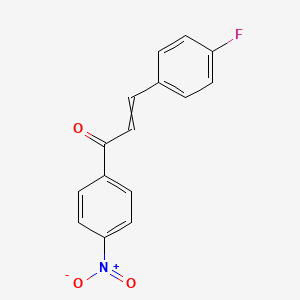![molecular formula C14H20O10 B7798308 [(3R,4R,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B7798308.png)
[(3R,4R,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3R,4R,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate: is a complex organic compound with the molecular formula C14H20O10 and a molecular weight of 348.31 g/mol . This compound is characterized by its multiple acetoxy groups and a hydroxyl group attached to a tetrahydro-pyran ring structure. It is often used in various chemical and biological research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 3,4,6-triacetoxy-5-hydroxy-tetrahydro-pyran-2-ylmethyl ester typically involves the acetylation of a precursor compound, such as a tetrahydro-pyran derivative. The reaction is carried out using acetic anhydride in the presence of a catalyst like pyridine or sulfuric acid. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the rate of acetylation and prevent over-reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate the desired product. The use of automated systems ensures consistency and efficiency in large-scale production .
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, resulting in the formation of an ester or ketone derivative.
Reduction: The compound can be reduced to remove the acetoxy groups, yielding a simpler tetrahydro-pyran derivative.
Substitution: The acetoxy groups can be substituted with other functional groups such as halides or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of esters or ketones.
Reduction: Formation of simpler tetrahydro-pyran derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its multiple functional groups make it a versatile building block in organic synthesis .
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways involving acetylation and deacetylation processes .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
作用机制
The mechanism of action of acetic acid 3,4,6-triacetoxy-5-hydroxy-tetrahydro-pyran-2-ylmethyl ester involves its interaction with specific enzymes and receptors in biological systems. The acetoxy groups can be hydrolyzed to release acetic acid, which can then participate in various metabolic pathways. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .
相似化合物的比较
- Acetic acid 3,4,5-triacetoxy-tetrahydro-pyran-2-ylmethyl ester
- Acetic acid 3,4,5-triacetoxy-6-benzyloxy-tetrahydro-pyran-2-ylmethyl ester
- Acetic acid 3,4,6-triacetoxy-5-dimethylamino-4H-pyran-2-ylmethyl ester
Uniqueness: [(3R,4R,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate is unique due to the presence of a hydroxyl group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
[(3R,4R,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10?,11?,12-,13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHJRVMGYVXKK-YTPFDHIKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@H]([C@@H](C([C@@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate](/img/structure/B7798228.png)







![Benzo[C][1,2,5]oxadiazole-5-boronicacid](/img/structure/B7798299.png)




![1-(3-Chloro-4-methylphenyl)-4-{3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]propyl}piperazine hydrochloride](/img/structure/B7798330.png)
